Linoleic acid is predominantly sourced from plant-based oils such as sunflower oil, safflower oil, corn oil, and soybean oil. It is also found in nuts (like walnuts and pine nuts) and seeds (such as flaxseeds and chia seeds). Animal products contain lower amounts of linoleic acid compared to plant sources.
Linoleic acid belongs to the class of fatty acids known as unsaturated fatty acids. Specifically, it is classified as a polyunsaturated fatty acid due to the presence of two double bonds in its carbon chain. Its chemical structure can be denoted as C18H32O2, indicating that it consists of 18 carbon atoms and two oxygen atoms.
Linoleic acid can be synthesized through various methods, including:
In the laboratory setting, linoleic acid can be produced by heating a mixture of oleic acid and sodium hydroxide at elevated temperatures (around 180 °C) under nitrogen atmosphere to prevent oxidation. The reaction typically requires careful monitoring of temperature and pH to ensure optimal yield .
The molecular structure of linoleic acid consists of a long hydrocarbon chain with two cis double bonds located at the ninth and twelfth carbon atoms from the methyl end. The structural formula can be represented as follows:
The presence of double bonds contributes to its liquid state at room temperature and influences its reactivity and biological functions.
Linoleic acid participates in various chemical reactions due to its unsaturated nature. Key reactions include:
The typical reaction conditions for hydrogenation involve the presence of catalysts such as nickel or palladium at elevated temperatures (around 150 °C) and pressures (up to 30 atm) to facilitate the addition of hydrogen .
Linoleic acid plays several roles in biological systems:
The conversion process involves desaturation and elongation pathways where linoleic acid is transformed into arachidonic acid through enzymatic action, leading to various physiological effects related to inflammation and cell signaling.
Relevant analyses indicate that linoleic acid's stability can be improved through antioxidant addition during storage .
Linoleic acid has numerous applications in both food science and health research:
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